Differential Antifungal MIC Spectrum: Elizabethin vs. Key Polyene Macrolides
In a comprehensive antifungal susceptibility panel, elizabethin demonstrated a distinct MIC profile compared to clinically used polyenes such as amphotericin B, nystatin, and filipin [1]. Notably, elizabethin exhibited 4-fold greater potency (MIC 0.4 µg/mL) against Neurospora crassa than filipin (MIC 1.5 µg/mL) and was >10-fold more potent against Trichoderma viridis (MIC 0.6 µg/mL vs. filipin MIC 7.5 µg/mL). Against Aspergillus niger, elizabethin (MIC 1.0 µg/mL) was at least 3-fold more active than nystatin (MIC 3.9 µg/mL) [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | Neurospora crassa: 0.4 µg/mL; Trichoderma viridis: 0.6 µg/mL; Aspergillus niger: 1.0 µg/mL |
| Comparator Or Baseline | Filipin (Neurospora crassa: 1.5 µg/mL; Trichoderma viridis: 7.5 µg/mL); Nystatin (Aspergillus niger: 3.9 µg/mL) |
| Quantified Difference | Elizabethin is 3.75x more potent than filipin vs. N. crassa, >10x vs. T. viridis, and 3.9x more potent than nystatin vs. A. niger. |
| Conditions | Tube dilution assay in malt broth (Oxoid); incubation temperature optimal for each organism; elizabethin dissolved in 96% ethanol; incubation 16-18 hours or until growth occurred [1]. |
Why This Matters
The differential MIC spectrum quantifies that elizabethin is not a 'me-too' polyene; it offers superior potency against specific fungal species, directly informing target organism selection in research and potential development.
- [1] UK Patent Application GB 2 093 017 A. (1982). Polyene antibiotics. The Patent Office, London. View Source
